Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C8H9NO4. It is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with methanol under acidic conditions . The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields . The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: This compound is the parent acid of Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate.
Nicotinic acid: A functional parent of the compound, known for its role in biological systems.
Methylpyridines: A class of compounds with similar structural features and chemical properties.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical reactivity. Its methoxy and carboxylate groups provide distinct sites for chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H9NO4 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
methyl 4-methoxy-2-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H9NO4/c1-12-5-3-4-9-7(10)6(5)8(11)13-2/h3-4H,1-2H3,(H,9,10) |
InChI Key |
BDNXHSNHXQKICA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)NC=C1)C(=O)OC |
Origin of Product |
United States |
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